molecular formula C11H11NO B8489256 5-Cyano-2,3-dihydro-3,3-dimethylbenzofuran

5-Cyano-2,3-dihydro-3,3-dimethylbenzofuran

Cat. No. B8489256
M. Wt: 173.21 g/mol
InChI Key: CKSJFALMIVSIEH-UHFFFAOYSA-N
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Patent
US04263037

Procedure details

5-Bromo-2,3-dihydro-3,3-dimethylbenzofuran (15 g, 0.066 mole) was heated under reflux with cuprous cyanide (7.2 g. 0.08 mole) in dimethyl formamide (15 ml) as in Example 2. Work up yielded, after recrystallisation from petroleum ether (bp 60°-80° C.) with charcoaling, 5.7 g of product, mp 72°-75° C.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH2:8][C:7]([CH3:11])([CH3:10])[C:6]=2[CH:12]=1.[CH3:13][N:14](C)C=O>>[C:13]([C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH2:8][C:7]([CH3:11])([CH3:10])[C:6]=2[CH:12]=1)#[N:14]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=CC2=C(C(CO2)(C)C)C1
Step Two
Name
cuprous cyanide
Quantity
7.2 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Work up yielded
CUSTOM
Type
CUSTOM
Details
after recrystallisation from petroleum ether (bp 60°-80° C.) with charcoaling, 5.7 g of product, mp 72°-75° C.

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C=CC2=C(C(CO2)(C)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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